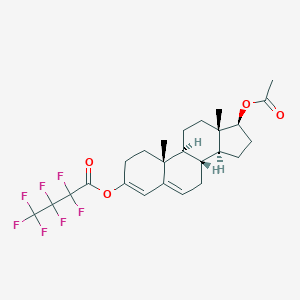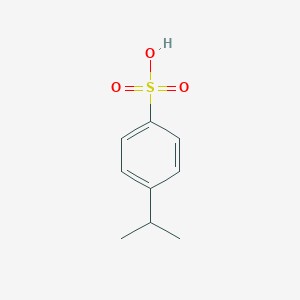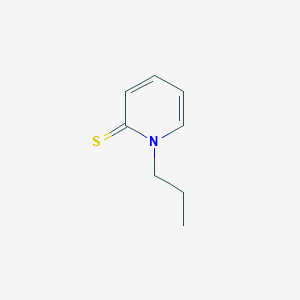
6-Sulfopicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Sulfopicolinic acid is not directly mentioned in the provided papers. However, the papers do discuss various sulfonic acid derivatives and their applications in synthesis and catalysis, which can provide indirect information about the chemical nature and reactivity of sulfonic acids, including 6-sulfopicolinic acid. Sulfonic acids are known for their strong acidity and ability to act as catalysts in various chemical reactions due to their ability to donate protons .
Synthesis Analysis
The synthesis of sulfonic acid functionalized compounds is well-documented in the provided papers. For instance, a novel Bronsted acidic ionic liquid based on sulfonic acid functionalized pyridinium chloride was synthesized and characterized, demonstrating its use as a catalyst in the preparation of hexahydroquinolines . Similarly, sulfonic acid functionalized nanoporous silica and TiO2-coated magnetite nanoparticle-supported sulfonic acid were synthesized and used as catalysts for the green synthesis of various heterocyclic compounds . These methods could potentially be adapted for the synthesis of 6-sulfopicolinic acid by introducing the appropriate sulfonic acid functional group to the picolinic acid core.
Molecular Structure Analysis
The molecular structure of sulfonic acid derivatives is characterized by the presence of a sulfonic acid group (-SO3H) attached to an aromatic or heteroaromatic ring. The papers describe the characterization of these structures using various techniques such as FT-IR, NMR, MS, XRD, and SEM . These techniques could be employed to analyze the molecular structure of 6-sulfopicolinic acid, ensuring the correct attachment of the sulfonic acid group to the picolinic acid framework.
Chemical Reactions Analysis
Sulfonic acid derivatives are known to participate in a variety of chemical reactions, primarily as catalysts due to their strong acidity. The papers discuss the use of sulfonic acid functionalized materials in multicomponent reactions for the synthesis of heterocyclic compounds . These reactions often proceed under mild conditions and can be highly efficient and selective. The reactivity of 6-sulfopicolinic acid would likely be similar, with the potential to act as a catalyst or reactant in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonic acid derivatives, such as their thermal stability, acidity, and catalytic activity, are well-studied. The papers report the use of thermogravimetric analysis to assess the stability of these compounds . The acidity is often measured using the Hammett acidity function, and the catalytic properties are evaluated through their performance in various chemical reactions . These analyses are crucial for understanding the behavior of 6-sulfopicolinic acid in different environments and its suitability for various applications.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity Analysis
6-Sulfopicolinic acid, among other chemical compounds, has potential applications in analyzing antioxidant activity. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) test and the Hydroxyl Radical Antioxidant Capacity (HORAC) test utilize chemical reactions based on electron and hydrogen atom transfers to determine the antioxidant capacity of samples. These methods, crucial in food engineering, medicine, and pharmacy, rely on spectrophotometry to monitor characteristic color changes or solution discolorations, indicating the presence and activity of antioxidants (Munteanu & Apetrei, 2021).
Environmental Chemistry and Toxicology
In environmental studies, compounds like 6-Sulfopicolinic acid are used to understand the behavior of novel fluorinated surfactants replacing harmful substances like PFOS in firefighting foams. Research into the structural analysis, environmental transformation, and toxicity of these new compounds helps in assessing their environmental impact and safety. Studies have revealed that these new surfactants, unlike their predecessors, undergo extensive metabolic transformations, indicating different environmental and toxicological profiles (Moe et al., 2012).
Catalysis and Chemical Synthesis
In the field of catalysis, nano-zirconia-supported sulfonic acids, including derivatives of 6-Sulfopicolinic acid, have been synthesized and applied as heterogeneous solid acid nanocatalysts. These catalysts facilitate multicomponent reactions, offering advantages like low cost, ease of preparation, good stability, and high reusability. Such catalysts are significant in synthesizing a variety of chemical compounds, demonstrating the versatility and application of 6-Sulfopicolinic acid in chemical synthesis (Amoozadeh et al., 2016).
Environmental Remediation
Research on sulfonate-grafted porous polymers, potentially including 6-Sulfopicolinic acid derivatives, has shown significant increases in CO2 adsorption capacities and selectivities. Such materials are promising for applications in post-combustion CO2 capture due to their high physicochemical stability and exceptional adsorption selectivity, offering a path toward mitigating greenhouse gas emissions (Lu et al., 2011).
Eigenschaften
IUPAC Name |
6-sulfopyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5S/c8-6(9)4-2-1-3-5(7-4)13(10,11)12/h1-3H,(H,8,9)(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZIRWWXJYCTCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376540 |
Source


|
| Record name | 6-Sulfopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Sulfopicolinic acid | |
CAS RN |
18616-02-9 |
Source


|
| Record name | 6-Sulfopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

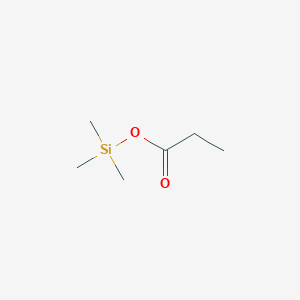
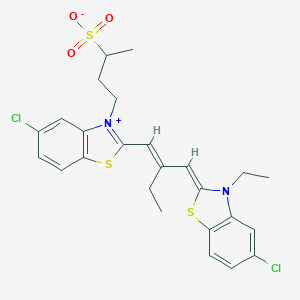
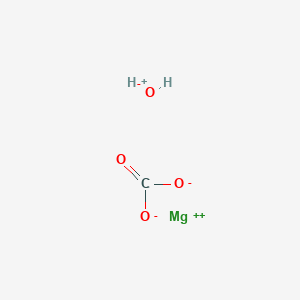


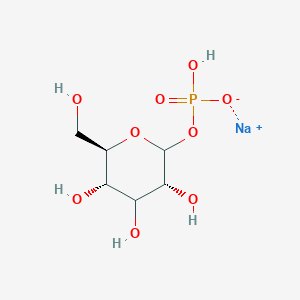


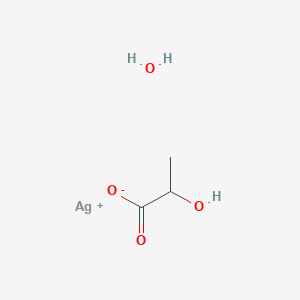
![5a,5b,8,8,11a,13b-Hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B96041.png)
